molecular formula C12H18BrNO2 B158872 Methyl-DOB CAS No. 155638-80-5

Methyl-DOB

Cat. No. B158872
M. Wt: 288.18 g/mol
InChI Key: GURVSGCCXMIFMQ-UHFFFAOYSA-N
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Description

Methyl-DOB, or 4-bromo-2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic drug. It is similar in structure to DOB. Methyl-DOB was first synthesized by Alexander Shulgin . The minimum dosage is listed as 8 mg, and the effects onset begin after 3 hours and last up to 36 hours . Methyl-DOB produces many physical effects, such as mydriasis and muscle tenseness, but few psychoactive effects .


Molecular Structure Analysis

Methyl-DOB has a molecular formula of C12H18BrNO2 . Its structure includes a bromine atom (Br), two methoxy groups (OCH3), and a methylamine group (NHCH3) attached to a benzene ring . The ChemSpider ID for Methyl-DOB is 8261023 .


Physical And Chemical Properties Analysis

Methyl-DOB has a molecular weight of 288.18 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 287.05209 g/mol .

Scientific Research Applications

  • Photocatalytic Degradation of Dyes : Research by Sahoo and Gupta (2012) discusses the optimization of photocatalytic degradation of methyl blue using silver ion-doped titanium dioxide. This study highlights the potential of photocatalytic processes in the degradation of certain compounds, which might be relevant to understanding the degradation or transformation of substances like Methyl-DOB (Sahoo & Gupta, 2012).

  • DNA Methylation as a Surrogate Measure : Houseman et al. (2012) developed a method for inferring changes in the distribution of white blood cells using DNA methylation signatures. This approach could be potentially applied in research where Methyl-DOB impacts cellular processes (Houseman et al., 2012).

  • Clinical Application of Methylated DNA Sequences in Cancer Biomarkers : Kagan et al. (2007) provide insights into the application of methylated DNA sequences as cancer biomarkers. Understanding the methylation processes could be crucial in the broader context of chemical compound effects on DNA methylation (Kagan et al., 2007).

  • Effects on Human Cellular Processes and Epigenetic Landscape : Verheijen et al. (2019) investigated the biological effects of dimethyl sulfoxide (DMSO), highlighting how certain compounds can have significant impacts on cellular processes and the epigenetic landscape. This might offer a framework to understand the interactions of compounds like Methyl-DOB with human cells (Verheijen et al., 2019).

  • DNA Methylation Patterns in Sheep Muscle : Couldrey et al. (2014) explored DNA methylation in sheep muscle, providing a model for understanding epigenetic regulation in muscle development. Such research could be relevant if Methyl-DOB has applications in muscular or developmental biology (Couldrey et al., 2014).

  • DNA Methylation Assays for Biomarker Development : The comparative study by Assenov et al. (2016) on DNA methylation assays provides insights into how methylation analysis can be used in disease diagnosis and treatment, which could be applicable in studies involving Methyl-DOB (Assenov et al., 2016).

  • Interaction between Methyltransferases and Inhibitors : Hu et al. (2014) discuss the role of DNA and histone methyltransferases in gene expression, which could provide a foundation for understanding how compounds like Methyl-DOB interact with methylation processes (Hu et al., 2014).

Safety And Hazards

Very little data exists about the pharmacological properties, metabolism, and toxicity of Methyl-DOB . As a psychedelic drug, it has the potential for misuse and may have various physical and psychological effects. Users should be aware of these risks and use caution.

properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVSGCCXMIFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435435
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-DOB

CAS RN

155638-80-5
Record name 4-Bromo-2,5-dimethoxy-N,α-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155638-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-dmma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-DOB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW3LF52S82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
K Zaitsu, M Katagi, H Kamata, K Nakanishi, N Shima… - Forensic …, 2010 - Springer
… On the other hand, the mass spectra of the TFA derivatives of the N-methyl-compounds such as N-methyl-DOB-FLY and N-methyl-DOB-DragonFLY were characterized by the intense …
Number of citations: 5 link.springer.com
RA Glennon - Transduction mechanisms of drug stimuli, 1988 - Springer
Various direct- and indirect-acting serotonin (5-HT) agonists serve as training drugs in tests of stimulus control of behavior; such agents include: 5-hydroxytryptophan, 5-methoxy-N,N-di- …
Number of citations: 43 link.springer.com
JR Torres-García, JA Tafoya-Razo… - Acta Physiologiae …, 2018 - Springer
Plant herbicides inhibit specific enzymes of biosynthetic metabolism, such as acetyl-coenzyme A carboxylase (ACCase) and acetolactate synthase (ALS). Herbicide resistance can be …
Number of citations: 14 link.springer.com
DC Dyer, DE Nichols, DB Rusterholz, CF Barfknecht - Life Sciences, 1973 - Elsevier
Stereoisomers, R(−) and S(+), of five psychotomimetic phenyliso-propylamines contracted isolated strips of sheep umbilical arteries. The compounds exhibited the following order of …
Number of citations: 44 www.sciencedirect.com
TM Lu, DH Kuo, HH Ko, LT Ng - Journal of agricultural and food …, 2010 - ACS Publications
Deoxybenzoins are potent antioxidants and tyrosinase inhibitors with potential to be developed as food preservatives and cosmetic ingredients. To explore the potential in …
Number of citations: 14 pubs.acs.org
DN Middlemiss, MD Tricklebank - Neuroscience & Biobehavioral Reviews, 1992 - Elsevier
Eleven subtypes of central 5-HT receptor have so far been postulated, four of which have been cloned (5-HT 1A , 5-HT 1C , 5-HT 1D and 5-HT 2 ) and a fifth (the 5-HT 3 receptor) purified…
Number of citations: 129 www.sciencedirect.com
J Quille - 2015 - cora.ucc.ie
DOB (4-bromo-2, 5-dimethoxyamphetamine) is a newly emerging hallucinogenic amphetamine that sparked serious health warnings in Ireland, following its first seizure back in 2003. …
Number of citations: 0 cora.ucc.ie
RB Westkaemper, RA Glennon - Pharmacology Biochemistry and Behavior, 1991 - Elsevier
Molecular modeling studies are useful in as much as they may allow us to understand the activity and selectivity of currently existing agents, and, furthermore, may aid in the design of …
Number of citations: 33 www.sciencedirect.com
RM Sykes - 1970 - search.proquest.com
HYDROGEN PRODUCTION IN THE ANAEROBIC DIGESTION OF SEWAGE SLUDGE HYDROGEN PRODUCTION IN THE ANAEROBIC DIGESTION OF SEWAGE SLUDGE Full Text 71…
Number of citations: 16 search.proquest.com
AT Shulgin - Hallucinogens. A forensic drug handbook, 2003 - Citeseer
This chapter is intended to present an overview of the current knowledge of the hallucinng-cllic drugs. in a format that will he of,'ai11c to a rcadership composed oj forensic scicntists, …
Number of citations: 27 citeseerx.ist.psu.edu

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